molecular formula C27H48O3 B10788949 Cholestan-3beta,5alpha,6beta-triol

Cholestan-3beta,5alpha,6beta-triol

Cat. No.: B10788949
M. Wt: 420.7 g/mol
InChI Key: YMMFNKXZULYSOQ-QETVQNBESA-N
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Description

Cholestan-3beta,5alpha,6beta-triol is a type of oxysterol, which is an oxidation product of cholesterol. It is a 3beta-hydroxy steroid, a 6beta-hydroxy steroid, and a 5alpha-hydroxy steroid. This compound is known for its role in various biological processes and its potential therapeutic applications .

Preparation Methods

Cholestan-3beta,5alpha,6beta-triol can be synthesized through the hydration of cholesterol-5,6-epoxides. The enzyme cholesterol-5,6-epoxide hydrolase catalyzes the stereoselective hydration of cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide to produce this compound . Industrial production methods typically involve the use of this enzymatic process to ensure high yield and purity.

Chemical Reactions Analysis

Properties

Molecular Formula

C27H48O3

Molecular Weight

420.7 g/mol

IUPAC Name

(3S,5R,6R,10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol

InChI

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18?,19-,20?,21?,22?,23?,24+,25+,26+,27-/m0/s1

InChI Key

YMMFNKXZULYSOQ-QETVQNBESA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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